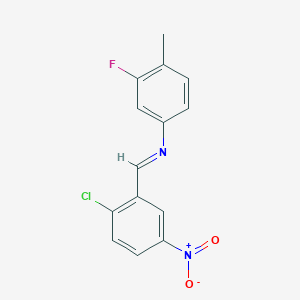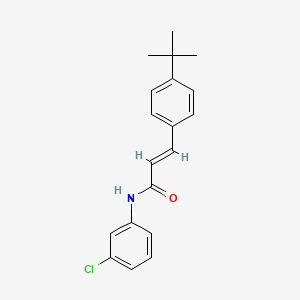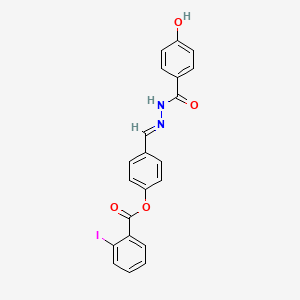![molecular formula C14H18Cl3N3OS B11991233 N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as trichloroacetic acid, 4-toluidine, and butanoyl chloride. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide can be compared with other similar compounds, such as:
- N-{2,2,2-trichloro-1-[(4-ethoxyanilinocarbothioyl)amino]ethyl}heptanamide
- 3-nitro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide
- 4-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C14H18Cl3N3OS |
|---|---|
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H18Cl3N3OS/c1-3-4-11(21)19-12(14(15,16)17)20-13(22)18-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22) |
Clave InChI |
RYIYENGENYFAHM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)



![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)



![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)
